vitellogenin gene-binding protein
Description
Overview of Vitellogenesis and its Transcriptional Regulation
Vitellogenesis is the fundamental process of yolk protein precursor production, a critical step for the reproductive success of nearly all oviparous (egg-laying) species, including insects, fish, amphibians, reptiles, and birds. nih.govwikipedia.org This process involves the synthesis of vitellogenin (Vg), a large glycolipophosphoprotein, which serves as the primary source of nutrients for the developing embryo. wikipedia.orgmdpi.com In vertebrates, vitellogenin is synthesized in the liver, while in insects and crustaceans, this function is carried out by the fat body and hepatopancreas, respectively. wikipedia.org Once synthesized, vitellogenin is released into the bloodstream or hemolymph and transported to the developing oocytes (egg cells), where it is taken up via receptor-mediated endocytosis and processed into the final yolk proteins. nih.govmdpi.com
The regulation of vitellogenesis is a complex and tightly controlled process, primarily governed by hormonal and molecular signals. ontosight.ai The transcriptional regulation of vitellogenin genes is a key control point. In many species, this process is tissue-specific, stage-specific, and sex-limited. uchicago.edu Hormones play a central role in initiating and modulating the expression of vitellogenin genes. For instance, in vertebrates, the steroid hormone estrogen is a primary inducer of vitellogenin gene expression in the liver. ontosight.ai In insects, the two principal hormones governing vitellogenesis are the sesquiterpenoid juvenile hormone (JH) and the ecdysteroid 20-hydroxyecdysone (B1671079) (20E). nih.gov The interplay between these hormones and various signaling pathways, such as the JAK/STAT pathway, ensures the timely and sufficient production of vitellogenin to support oocyte maturation. nih.govontosight.ai Nutritional status also significantly influences vitellogenin synthesis, with starvation often leading to a halt in its production. nih.gov
Definition and Characterization of Vitellogenin Gene-Binding Proteins
Vitellogenin Gene-Binding Proteins (VGBPs) are transcription factors that play a pivotal role in the regulation of vitellogenin gene expression. ontosight.ai These proteins bind to specific DNA sequences, known as Vitellogenin Gene-Binding Protein Recognition Elements (VBP-REs), located in the promoter regions of vitellogenin genes. ontosight.ai This binding event is a crucial step for initiating the transcription of the vitellogenin gene into messenger RNA (mRNA), which then serves as the template for vitellogenin protein synthesis. ontosight.ai
Structurally, VGBPs possess specific domains that facilitate their interaction with DNA. The characterization of these proteins has been advanced through molecular techniques such as cloning. For example, the cloning of a chicken VGBP has been instrumental in understanding its structure and function. ontosight.ai VGBPs act as key regulatory components in the complex machinery of transcription, which also involves RNA polymerase and other transcription factors. ontosight.ai By controlling the rate of vitellogenin gene transcription, VGBPs directly influence the amount of yolk precursor available for developing oocytes. ontosight.ai
Table 1: Key Characteristics of Vitellogenin Gene-Binding Proteins (VGBPs)
| Characteristic | Description |
| Protein Type | Transcription Factor |
| Primary Function | Regulation of vitellogenin gene expression |
| Binding Site | This compound Recognition Element (VBP-RE) on DNA |
| Mechanism of Action | Promotes the transcription of the vitellogenin gene |
| Biological Role | Influences the production of vitellogenin, the precursor to yolk protein |
Historical Context of VGBP Discovery and Early Research
The study of vitellogenesis has a long history, with initial research focusing on the morphological and hormonal aspects of yolk formation in various species. uchicago.edu The term "vitellogenin" itself was first used in 1969. merriam-webster.com The discovery of vitellogenin as a female-specific protein precursor for yolk protein in the cecropia moth, Hyalophora cecropia, was a significant milestone. nih.gov This led to a surge of interest in understanding the molecular mechanisms controlling its synthesis. uchicago.edu
Early research established that vitellogenin synthesis is a heterosynthetic process, meaning it occurs in tissues outside of the ovary. nih.gov With the advent of molecular biology techniques, researchers were able to clone and characterize the genes encoding vitellogenin proteins. uchicago.edu This opened the door to investigating the regulatory elements within the DNA that control the expression of these genes. The identification of specific protein factors that bind to these regulatory regions led to the discovery of Vitellogenin Gene-Binding Proteins. Early studies, particularly in avian models like the chicken, were crucial in isolating and characterizing these binding proteins and their specific DNA recognition sites. ontosight.ai These foundational studies provided the framework for understanding how hormonal signals are translated into the specific transcriptional activation of vitellogenin genes.
Significance of VGBP Research in Developmental and Reproductive Biology
Research on Vitellogenin Gene-Binding Proteins is of considerable significance to the fields of developmental and reproductive biology. Understanding the function and regulation of VGBPs provides deep insights into the molecular control of reproduction in a vast array of egg-laying animals. ontosight.ai
The study of VGBPs and the entire vitellogenesis pathway serves as a model system for investigating fundamental questions in biology, such as gene regulation, cell signaling, and protein transport. uchicago.edu For example, the hormonal control of VGBP activity offers a clear example of how extracellular signals can orchestrate specific gene expression programs.
Furthermore, this research has practical implications. In agriculture and aquaculture, manipulating vitellogenesis could potentially enhance the reproductive output of commercially important species. Conversely, in the context of pest management, disrupting the function of VGBPs or other key components of vitellogenesis could offer novel and targeted strategies for controlling insect pest populations. mdpi.comnih.gov The study of vitellogenin gene regulation has also found applications in ecotoxicology, where the expression of vitellogenin in male fish is used as a sensitive biomarker for exposure to environmental estrogens. wikipedia.orgmerriam-webster.com The continued investigation into VGBPs is expected to uncover further details about the intricate processes governing animal reproduction and development. ontosight.ai
Properties
CAS No. |
143275-79-0 |
|---|---|
Molecular Formula |
C6H11Cl2N3 |
Synonyms |
vitellogenin gene-binding protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Vgbps
Classification of VGBPs by DNA-Binding Domain Architecture
VGBPs can be categorized into several families based on the conserved structural motifs responsible for recognizing and binding to specific DNA sequences in the promoter and enhancer regions of vitellogenin genes.
DM (Doublesex-MAB-3) Domain Proteins (e.g., MAB-3, DSX)
Proteins containing the DM domain are a key family of transcription factors involved in sex determination and sexual differentiation across a wide range of metazoans. nih.gov The DM domain is a zinc finger-like DNA-binding motif. nih.gov In the context of vitellogenesis, these proteins often act as repressors in males, preventing the expression of female-specific yolk protein genes.
MAB-3 (Male abnormal 3) from Caenorhabditis elegans is a well-characterized DM domain protein that directly represses vitellogenin gene expression in males. nih.gov Mutant males lacking functional MAB-3 exhibit inappropriate synthesis and accumulation of yolk proteins. nih.gov
Doublesex (DSX) in Drosophila melanogaster is another classic example, where it functions to control sexual dimorphism, including the repression of yolk protein transcription in males. nih.govnih.gov
The evolutionary conservation of the DM domain gene family highlights its fundamental role in regulating sexual development and, consequently, vitellogenesis. nih.gov
Basic/Leucine (B10760876) Zipper (bZIP) Motif Proteins (e.g., VBP)
The basic/leucine zipper (bZIP) domain is a common DNA-binding motif found in eukaryotic transcription factors. These proteins are characterized by a "basic" region that directly contacts DNA and a "leucine zipper" that facilitates dimerization.
Vitellogenin Gene-Binding Protein (VBP) in chickens is a member of the Proline and Acidic-Region rich (PAR) family of bZIP transcription factors. rug.nl VBP binds to specific sites within the 5'-flanking region of the estrogen-dependent chicken vitellogenin II gene. rug.nlnih.gov Studies have shown that VBP can enhance transcription in experimental settings, although its direct role in vivo has been debated. rug.nl The chicken VBP gene can produce multiple protein isoforms through alternative promoter usage and splicing, potentially expanding the regulatory complexity of vitellogenin gene expression. nih.gov
Homeobox Domain Proteins (e.g., CEH-60)
Homeobox domain proteins are a large family of transcription factors that play crucial roles in embryonic development and cell fate specification. researchgate.net The homeodomain is a highly conserved 60-amino acid helix-turn-helix DNA-binding motif.
CEH-60 (C. elegans homeobox) is a key regulator of vitellogenesis in the nematode Caenorhabditis elegans. nih.govnih.gov This homeobox protein acts within the intestine to directly bind to the promoters of vitellogenin genes and activate their transcription. nih.govbiorxiv.org CEH-60 has been shown to interact with other transcription factors, such as UNC-62, to form a regulatory complex that coordinates vitellogenesis with other metabolic processes. nih.govunc.edu
Nuclear Receptor DNA Binding Domains (e.g., Estrogen Receptor)
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes. oup.com They typically contain a highly conserved DNA-binding domain (DBD) composed of two zinc-finger modules that recognize and bind to specific hormone response elements (HREs) on the DNA. oup.com
Estrogen Receptor (ER) is a paramount regulator of vitellogenin gene expression in vertebrates. nih.gov Upon binding to its ligand, estradiol (B170435), the ER dimerizes and binds to Estrogen Response Elements (EREs) located in the regulatory regions of vitellogenin genes, thereby activating their transcription. nih.govoup.comnih.gov The Xenopus vitellogenin genes are classic models for studying estrogen-regulated gene expression. oup.com Other nuclear receptors, such as the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR), can also interact with EREs, suggesting a complex interplay of nuclear receptor signaling in the control of vitellogenesis. oup.com
Other Identified DNA-Binding Motifs
The regulation of vitellogenin genes is complex and can involve a variety of other transcription factors with distinct DNA-binding motifs. The specific repertoire of these factors can vary between species and in response to different physiological cues. Further research continues to identify novel proteins and motifs involved in this intricate regulatory network.
Structural Characteristics of Key Functional Domains
The function of VGBPs is intrinsically linked to the three-dimensional structure of their domains, which allows for specific DNA binding, dimerization, and interaction with other proteins.
| Domain Family | Key Structural Features | Function |
| DM Domain | Zinc finger-like motif, often with an intertwined structure that recognizes a specific DNA sequence. | DNA binding and recognition of target gene promoters. Often involved in transcriptional repression. |
| bZIP Domain | A basic region rich in positively charged amino acids for DNA contact and a leucine zipper region with a periodic repeat of leucine residues that forms a coiled-coil structure for dimerization. | Dimerization (homo- or heterodimerization) and sequence-specific DNA binding. |
| Homeodomain | A 60-amino acid domain with a helix-turn-helix motif. The third helix, the "recognition helix," makes specific contacts with the major groove of the DNA. | Sequence-specific DNA binding to regulate gene expression during development and cellular differentiation. |
| Nuclear Receptor DBD | Composed of two Cys2-Cys2 zinc finger motifs. The first zinc finger contains a "P-box" for specific DNA sequence recognition, and the second contains a "D-box" involved in dimerization. | High-affinity, specific binding to hormone response elements on the DNA. |
Quaternary Structure and Oligomerization (e.g., Dimerization of bZIP factors)
The functional form of VBP is an oligomer, specifically a dimer. nih.govresearchgate.net The protein exists as a stable dimer even when not bound to DNA. thebiogrid.orgnih.gov This dimerization is mediated by the leucine zipper domain.
The quaternary structure of the VBP dimer involves the two leucine zipper alpha-helices wrapping around each other to form a parallel coiled-coil. This structure aligns the two N-terminal basic regions in the correct orientation and spacing to fit into the major groove of the DNA at the target binding site. The formation of this dimeric complex is essential for high-affinity and specific DNA binding. The existence of four VBP isoforms, coupled with the ability to form heterodimers with other PAR bZIP factors, results in a wide array of possible dimeric complexes, each potentially having a unique quaternary structure and functional specificity. nih.govnih.gov
Post-Translational Modifications and their Impact on VGBP Structure and Function
Post-translational modifications (PTMs) are crucial for regulating the activity of many transcription factors, including bZIP proteins. nih.gov These modifications can alter a protein's stability, localization, DNA-binding affinity, and ability to interact with other proteins. nih.govnih.gov
For chicken VBP, specific PTMs are not extensively documented. However, analysis of the protein sequence has identified a potential site for glycosylation, the attachment of sugar moieties. elifesciences.org Glycosylation can influence protein folding, stability, and interactions.
Broader studies on bZIP transcription factors in other organisms reveal a range of regulatory PTMs. nih.gov These include:
Phosphorylation: The addition of phosphate (B84403) groups, which can activate or inhibit DNA binding and transactivation functions. nih.govnih.gov
Ubiquitination: The attachment of ubiquitin proteins, which can target the transcription factor for degradation, thereby controlling its abundance in the cell. nih.gov
Sumoylation: The addition of small ubiquitin-like modifier (SUMO) proteins, which can modulate protein stability and subcellular localization. nih.gov
While these specific modifications have not been confirmed for chicken VBP, it is highly probable that its function is similarly fine-tuned by a variety of PTMs, allowing for rapid and precise control over vitellogenin gene expression in response to developmental and environmental signals.
Molecular Mechanisms of Vitellogenin Gene Regulation by Vgbps
Direct DNA-Protein Interactions at Regulatory Elements
The initiation of vitellogenin gene transcription is critically dependent on the binding of VGBPs to specific sites on the DNA. This interaction serves as a foundational step for the assembly of the transcriptional apparatus.
VGBPs recognize and bind to specific DNA sequences termed Vitellogenin Gene-Binding Protein Recognition Elements (VBP-REs). ontosight.ai This binding is a prerequisite for the transcriptional activation of the vitellogenin gene. For instance, the chicken vitellogenin II (VTGII) gene promoter contains a crucial positive element to which a VGBP, characterized as a basic/zipper (bZIP) transcription factor, binds. nih.gov This VGBP, which is related to the rat DBP, binds to its target DNA sequence as a dimer and is pivotal for the estrogen-dependent regulation of the VTGII gene. nih.gov Although the basic/hinge regions of chicken VGBP and rat DBP are very similar, their optimal binding sites may differ, suggesting a specificity in their DNA recognition. nih.gov
Estrogen Response Elements (EREs) are critical cis-regulatory sequences found in the promoter regions of estrogen-responsive genes, including the vitellogenin gene. ontosight.ai The consensus sequence for an ERE is typically a palindromic sequence 5'-GGTCAnnnTGACC-3'. ontosight.ai The estrogen receptor (ER), when activated by estrogen, dimerizes and binds to these EREs, thereby initiating the recruitment of coactivators and the basal transcription machinery. ontosight.aioup.com
The Xenopus vitellogenin A2 gene contains a well-characterized ERE in its 5' flanking region that can confer estrogen inducibility. nih.gov A 35 base pair sequence containing the palindrome 5'-GGTCACAGTGACC-3' is sufficient for a strong response to estradiol (B170435). nih.gov The sequence of the ERE itself can influence the transcriptional activity of the estrogen receptor. oup.com Studies have shown that different EREs, such as those from the vitellogenin A2, complement 3, pS2, and lactoferrin genes, can allosterically modulate the structure and function of the ER, affecting its interaction with coactivators. oup.com The affinity of ERα and ERβ for various natural EREs differs, with ERα generally showing higher binding affinity for the Xenopus vitellogenin A2 ERE and higher transcriptional activity. nih.gov
Table 1: Examples of Estrogen Response Elements (EREs) in Gene Promoters
| Gene | ERE Sequence | Organism |
| Vitellogenin A2 | 5'-GGTCACAGTGACC-3' | Xenopus laevis |
| Complement 3 | Not specified | Human |
| pS2 | Not specified | Human |
| Lactoferrin | Not specified | Human |
This table is for illustrative purposes and does not represent an exhaustive list.
While the provided search results focus heavily on VBP-REs and EREs, the regulation of vitellogenin genes can involve other cis-regulatory elements and transcription factors. For example, in the context of other gene systems, pioneer transcription factors like PHA-4/FoxA in C. elegans can bind to promoters and recruit RNA polymerase II, indicating a broader mechanism of gene regulation that could be analogous in vitellogenin gene control. nih.gov Further research into specific binding sites for factors like MAB-3 in the context of vitellogenin regulation is needed to fully elucidate their roles.
The identification of novel binding sites for VGBPs is an ongoing area of research. Modern techniques allow for the discovery of new genes and their regulatory elements. biorxiv.org For instance, studies in cattle have identified thousands of potential new genes and their expression patterns during embryonic development, highlighting the potential for discovering novel regulatory pathways, which could include new VGBP binding sites. biorxiv.org The identification of such sites would be crucial for a more complete understanding of the intricate regulation of vitellogenin synthesis.
Modulation of Transcriptional Initiation and Elongation
Once bound to DNA, VGBPs and associated factors like the estrogen receptor facilitate the assembly of the transcription machinery at the promoter, thereby controlling the initiation and elongation of the vitellogenin mRNA transcript.
A key function of DNA-bound VGBPs and ERs is to recruit the basal transcription factors and RNA Polymerase II (Pol II) to the promoter of the vitellogenin gene. oup.comnih.gov This recruitment is a fundamental step in initiating transcription. The process often involves the formation of a protein-protein interaction bridge between the DNA-bound activators and the general transcription machinery. youtube.com
The recruitment of Pol II can be a rate-limiting step in gene expression. unil.ch In some systems, transcription factors can recruit Pol II to the promoter in a "poised" state, where it is ready for rapid activation upon receiving the appropriate signals. nih.gov This mechanism allows for a swift transcriptional response. The interaction between the enhancer-bound factors and the promoter-proximal machinery is thought to be facilitated by the looping of the intervening DNA. youtube.com The recruitment of the TFIIB, TBP (TATA-binding protein), and other general transcription factors is essential for the stable association of RNA Polymerase II and the subsequent initiation of transcription. nih.govyoutube.com
Roles in Transcriptual Activation
Vitellogenin gene-binding proteins (VGBPs) play a crucial role in activating the transcription of vitellogenin genes, a process essential for the production of yolk proteins in oviparous animals. wikipedia.org Several transcription factors have been identified that bind to specific regions of the vitellogenin gene promoter, initiating a cascade of events leading to gene expression.
In the brown planthopper, Nilaparvata lugens, the transcription factor NlGATA-1 has been shown to activate the expression of the vitellogenin (Vg) gene. nih.gov This protein contains a distinctive double CX2CX17CX2C zinc finger motif and binds to a specific GATA motif in the Vg promoter. nih.gov Studies have demonstrated that a single nucleotide polymorphism (SNP), an A-to-T transversion, within this binding motif is associated with differences in Vg transcription levels between high-fecundity and low-fecundity populations of the planthopper. nih.gov The allele with adenine (B156593) (A) exhibits significantly higher transcriptional activity when NlGATA-1 is overexpressed, indicating that NlGATA-1 binding is a key step in activating Vg gene expression. Knocking down the NlGATA-1 gene leads to a decrease in the basal expression of the Vg gene and a reduction in the number of offspring, further confirming its role as a transcriptional activator. nih.gov
In Xenopus laevis, the liver-enriched transcription factor HNF3 is a key determinant in the activation of the vitellogenin B1 promoter. nih.gov HNF3 plays an organizational role in establishing a favorable chromatin structure, making the promoter accessible for other factors. nih.gov It acts synergistically with the estrogen receptor (ERα) to activate transcription. nih.gov Both HNF3 and ERα can interact with the promoter even when it is assembled into nucleosomes, suggesting that extensive chromatin remodeling is not a prerequisite for activation. nih.gov Another factor, an NF-I-like protein, has also been implicated in the efficient transcription of the vitellogenin B1 promoter. This protein binds to a region upstream of the TATA box and significantly enhances transcriptional efficiency when the DNA is assembled into chromatin. nih.gov
The following table summarizes the key transcriptional activators of the vitellogenin gene and their mechanisms of action.
| Transcription Factor | Organism | Binding Site/Motif | Mechanism of Activation |
| NlGATA-1 | Nilaparvata lugens (brown planthopper) | GATA motif in the Vg promoter | Binds to the promoter and enhances transcriptional activity. A specific SNP within the binding site affects binding affinity and fecundity. nih.gov |
| HNF3 | Xenopus laevis | Vitellogenin B1 promoter | Organizes chromatin structure, creating an environment favorable for ERα binding and synergistic transcriptional activation. nih.gov |
| NF-I-like factor | Xenopus laevis | Upstream of the TATA box in the vitellogenin B1 promoter | Participates in the potentiation of transcription that occurs during nucleosome assembly. nih.gov |
Roles in Transcriptional Repression (e.g., MAB-3, MDBP-2)
Transcriptional repression is a critical mechanism for ensuring that vitellogenin genes are expressed only in the appropriate sex and tissues. Several VGBPs act as repressors, preventing vitellogenin synthesis in males or non-reproductive females.
In the nematode Caenorhabditis elegans, the DM domain transcription factor MAB-3 is a key repressor of vitellogenin gene expression in the male intestine. nih.gov MAB-3 is a target of the sex-determination pathway and acts to prevent the female-specific yolk protein production in males. nih.gov This repression is part of a broader role for MAB-3 in male development and physiology. nih.gov
In avian species, a methyl-CpG-binding domain protein 2 (MDBP-2) acts as a negative regulator of the vitellogenin II gene. nih.govnih.gov MDBP-2 preferentially binds to a methylated region in the promoter of the vitellogenin gene in roosters. nih.govnih.gov The binding of this repressor is significantly reduced upon treatment with estradiol, which precedes the onset of vitellogenin gene transcription. nih.govnih.gov This suggests that the removal or inactivation of the MDBP-2 repressor is a key step in the derepression of the vitellogenin gene. nih.gov The high affinity of MDBP-2 for its methylated DNA binding site is crucial for its repressive function. nih.govnih.gov
Another protein, Vitellogenin 2 (VTG2), has been shown to directly inhibit the transcriptional activity of the Myostatin (MSTN) promoter, a gene involved in muscle atrophy. aging-us.com While not a direct repressor of the vitellogenin gene itself, this finding demonstrates the diverse regulatory roles proteins from the vitellogenin family can have. aging-us.com
This table outlines the key transcriptional repressors of the vitellogenin gene and their repressive mechanisms.
| Transcription Factor | Organism | Target Gene/Region | Mechanism of Repression |
| MAB-3 | Caenorhabditis elegans | Vitellogenin genes | Represses expression of vitellogenin genes in the male intestine as part of the sex determination pathway. nih.gov |
| MDBP-2 | Avian species (e.g., rooster) | Methylated promoter region of the vitellogenin II gene | Binds to a methylated CpG site in the promoter, repressing transcription. Estradiol treatment reduces its binding activity, leading to gene derepression. nih.govnih.gov |
| VTG2 | Murine | Myostatin (MSTN) promoter | Directly inhibits the transcriptional activity of the MSTN promoter. aging-us.com |
Chromatin Dynamics and Epigenetic Control of Vitellogenin Gene Expression
Influence of DNA Methylation on VGBP Binding (e.g., MDBP-2, NHP1)
DNA methylation, a key epigenetic modification, plays a significant role in regulating the binding of VGBPs to the vitellogenin gene, thereby controlling its expression. nih.govnih.gov This process often involves the methylation of cytosine bases within CpG dinucleotides in the gene's promoter region. nih.govyoutube.com
In avian species, the binding of the repressor protein MDBP-2 to the vitellogenin II gene promoter is highly dependent on DNA methylation. nih.govnih.gov MDBP-2 preferentially binds to a specific methylated CpG pair within its DNA binding site. nih.govnih.gov This methylation is crucial for the high-affinity binding of the repressor, which in turn keeps the vitellogenin gene silenced in roosters. nih.govnih.gov The presence of a methyl group can directly interfere with the binding of some transcription factors or, as in this case, recruit repressor proteins that recognize methylated DNA. nih.gov
Conversely, some proteins exhibit enhanced binding to methylated DNA. The ubiquitous nuclear protein NHP1, found in chickens, binds with high affinity to various sequences within the chicken vitellogenin II gene, including the estrogen response element (ERE), especially when it contains 5-methylcytosine. nih.gov The apparent dissociation constant (KD) for NHP1 binding to the methylated ERE is approximately 1 x 10⁻¹¹ M, indicating a very strong interaction. nih.gov This suggests that DNA methylation can also facilitate the binding of certain activating or structural proteins to the vitellogenin gene.
The effect of DNA methylation on transcription factor binding is not uniform; it can either inhibit or enhance binding depending on the specific protein and the sequence context. esrf.frelifesciences.org For some transcription factor families, such as bHLH, bZIP, and ETS, methylation of CpG dinucleotides generally inhibits binding. esrf.fr In contrast, other families, including homeodomain and POU proteins, show a preference for binding to methylated DNA. esrf.fr
Interplay with Histone Modifications and Chromatin Remodeling Complexes
The regulation of vitellogenin gene expression is intricately linked to the dynamic state of chromatin, which is influenced by histone modifications and the action of chromatin remodeling complexes. khanacademy.org These processes work in concert with DNA methylation and transcription factor binding to control gene accessibility and transcriptional output.
The activation of the Xenopus laevis vitellogenin B1 promoter demonstrates the importance of chromatin structure. The transcription factor HNF3 has been shown to have a crucial organizational role, establishing a chromatin environment that is conducive to transcriptional activation by the estrogen receptor. nih.gov This suggests that HNF3 may recruit or stabilize chromatin remodeling complexes that alter nucleosome positioning. The promoter can be efficiently activated even within a nucleosomal context, indicating that certain transcription factors can engage with their binding sites on chromatinized DNA. nih.gov
Furthermore, the process of nucleosome assembly itself can potentiate transcription from the vitellogenin B1 promoter. nih.gov When the promoter is assembled into chromatin in vitro, its transcriptional activity is significantly increased compared to naked DNA. nih.gov This potentiation is partly dependent on the binding of an NF-I-like factor, suggesting that the interplay between transcription factors and the chromatin assembly machinery is crucial for establishing a transcriptionally competent state. nih.gov
Histone modifications, such as acetylation and methylation, are hallmarks of active or repressed chromatin. youtube.comnih.govnih.gov In general, histone acetylation is associated with transcriptionally active regions, as it neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more open chromatin structure. youtube.com While specific studies detailing the histone modification landscape of the vitellogenin gene during activation and repression are limited, it is a well-established principle of gene regulation. For example, in the β-globin locus, active genes reside within large domains of hyperacetylated histones. nih.gov It is highly probable that the activation of the vitellogenin gene by estrogen involves the recruitment of histone acetyltransferases (HATs) by the estrogen receptor and other co-activators, leading to a localized increase in histone acetylation.
Conversely, repressive histone marks, such as certain patterns of histone methylation, would be expected in the silenced state of the vitellogenin gene. youtube.com The interplay between DNA methylation and histone modifications is also critical. Methyl-CpG-binding proteins, like MDBP-2, can recruit histone deacetylases (HDACs) and histone methyltransferases (HMTs) to establish and maintain a repressive chromatin environment. nih.gov The loss of H1 has been shown to enhance heterochromatic RNA-directed DNA methylation (RdDM) in Arabidopsis, indicating a complex relationship between linker histones and other epigenetic pathways. elifesciences.org
Regulation of Vitellogenin Gene Binding Protein Expression and Activity
Hormonal Regulation of VGBPs
Hormones are primary regulators of VGBP expression and function. Key players in this regulation include estrogens, juvenile hormone (JH), and ecdysteroids, which orchestrate the complex patterns of vitellogenin gene transcription.
Estrogenic Control of VGBP Expression and Binding Activity
In vertebrate species, estrogens, particularly 17β-estradiol, are potent inducers of vitellogenin gene expression. This induction is mediated by the estrogen receptor (ER), a transcription factor that binds to estrogen response elements (EREs) in the promoter regions of vitellogenin genes. nih.gov The binding of estrogen to the ER triggers a conformational change in the receptor, allowing it to bind to the ERE and recruit co-activator proteins, thereby initiating transcription. nih.govplos.org
The estrogen-dependent binding of nuclear factors to the upstream region of the vitellogenin gene is a critical step in its activation. nih.gov In avian models, estradiol (B170435) treatment leads to a significant decrease in the binding activity of a repressor protein, MDBP-2, which normally suppresses vitellogenin gene expression. This derepression, coupled with the slow demethylation of the MDBP-2 binding site, contributes to the onset of vitellogenin synthesis. nih.gov
Furthermore, the synergistic action of other liver-enriched transcription factors, such as HNF3 and GATA, with the ER can enhance vitellogenin gene expression. nih.gov The presence of binding sites for these factors in the vitellogenin gene promoter suggests a complex interplay of regulatory proteins in response to estrogen signaling. nih.gov
It is important to note that while estrogens are major regulators in vertebrates, their role in invertebrates can differ. For instance, in the crustacean Daphnia magna, vitellogenin gene expression is not elevated in response to estrogenic compounds. nih.gov Similarly, studies on the marine mussel Mytilus galloprovincialis showed no significant induction of vitellogenin mRNA by the synthetic estrogen ethinylestradiol. csic.eswikipedia.org
Juvenile Hormone (JH) and Ecdysteroid (20E) Influences on VGBP Pathways
In insects, the hormonal regulation of vitellogenesis is primarily governed by juvenile hormone (JH) and ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E). researchgate.net The specific roles of these hormones can vary significantly between different insect orders.
In many insects, including the red flour beetle Tribolium castaneum, JH is a key positive regulator of vitellogenin gene expression. nih.govnih.gov JH is thought to act through the insulin-like peptide signaling pathway to control vitellogenesis. nih.govnih.gov For example, a reduction in JH levels leads to decreased expression of insulin-like peptides (ILPs) and altered subcellular localization of the transcription factor FOXO, resulting in the downregulation of vitellogenin gene expression. nih.gov Conversely, application of JH can induce the expression of ILPs and subsequently, the vitellogenin gene. nih.gov
Ecdysteroids can have either stimulatory or inhibitory effects on vitellogenin synthesis, depending on the insect species. In some insects, like the mosquito Aedes aegypti, 20E produced by the ovaries following a blood meal is the primary trigger for vitellogenin gene expression in the fat body. researchgate.netnih.gov Knockdown of the ecdysone (B1671078) receptor (EcR) or other ecdysone-responsive genes in various insects has been shown to downregulate vitellogenin expression and impair egg development. nih.govbiologists.com In contrast, in some other insects and in the crustacean Daphnia magna, ecdysteroids act as suppressors of vitellogenin gene expression. nih.gov In the gypsy moth, Lymantria dispar, a high titer of JH in the early last instar appears to repress the transcription of vitellogenin mRNA. nih.gov
Insulin-like Peptide Signaling and FOXO Interactions with VGBPs
The insulin-like peptide signaling (IIS) pathway plays a crucial and conserved role in coupling nutritional status with reproductive output, including the regulation of vitellogenin synthesis. nih.govnih.gov This pathway often interacts with JH signaling to control vitellogenesis. nih.govnih.gov
A key downstream effector of the IIS pathway is the forkhead box O (FOXO) transcription factor. When insulin (B600854)/IGF signaling is low, FOXO translocates to the nucleus and can directly bind to response elements in the promoter of the vitellogenin gene, often acting as a repressor. nih.gov Conversely, when the IIS pathway is activated by sufficient nutrition, FOXO is phosphorylated and retained in the cytoplasm, leading to the derepression and subsequent expression of the vitellogenin gene. nih.gov
In Tribolium castaneum, it has been demonstrated that JH regulates vitellogenin gene expression by influencing the subcellular localization of FOXO through the IIS pathway. nih.gov Knockdown of components of the IIS pathway, such as the insulin receptor or Akt, prevents JH-induced expression of the vitellogenin gene. nih.gov This highlights a critical crosstalk between JH and insulin signaling in the control of vitellogenin production. nih.gov
Tissue-Specific Expression and Localization of VGBPs
The expression of vitellogenin genes is highly tissue-specific. In oviparous vertebrates, the primary site of vitellogenin synthesis is the liver. nih.govresearchgate.net In insects, the analogous organ is the fat body, which is the main source of vitellogenin production. researchgate.netnih.gov In some crustaceans, vitellogenin can be synthesized in both the hepatopancreas and the ovary. mdpi.com
The tissue-specific expression of the avian vitellogenin gene is correlated with DNA hypomethylation and specific protein-DNA interactions in the liver of egg-laying hens. nih.gov While the gene is present in other tissues, it remains silent, indicating tight regulatory control.
Once synthesized, vitellogenin is secreted into the bloodstream (in vertebrates) or hemolymph (in insects) and transported to the developing oocytes. nih.gov The uptake of vitellogenin by the oocytes is a receptor-mediated process, involving a specific vitellogenin receptor (VgR) on the oocyte surface. researchgate.net
The subcellular localization of VGBPs, specifically the vitellogenin receptor, is dynamic and developmentally regulated within the oocyte. Studies in the tick Haemaphysalis longicornis have shown that the VgR mRNA and protein are initially detected in the cytoplasm of early-stage oocytes and then shift to the cell periphery in later stages, coinciding with the period of vitellogenin uptake. nih.gov In the parasitoid wasp Leptopilina boulardi, the vitellogenin receptor gene showed surprisingly high expression in the head, suggesting functions beyond oocyte maturation, potentially in behaviors like mating and host-searching. nih.gov
Stage-Specific and Developmental Regulation of VGBPs
The expression of vitellogenin and its binding proteins is tightly regulated during development, ensuring that yolk protein synthesis coincides with the reproductive phase. researchgate.netnih.gov
In many insects, vitellogenin gene expression is initiated in the adult female after emergence and is often linked to mating and feeding status. researchgate.netnih.gov For example, in the American dog tick, Dermacentor variabilis, expression of the vitellogenin gene DvVg2 is only detected in females after mating and feeding to repletion. nih.gov In the cockroach Periplaneta americana, the vitellogenin receptor gene starts expressing in the ovaries before adult emergence, while the vitellogenin gene transcript is detected in the fat body of two-day-old adult females. researchgate.net
This stage-specific expression is under hormonal control. For instance, in many insects, the decline in JH titer at the end of the final larval instar allows for the initiation of vitellogenin gene expression in the pupal or adult stage.
Sex-Specific Expression and Activity of VGBPs
Vitellogenin is fundamentally a female-specific protein, essential for providing nutrients to the developing embryo. Consequently, the expression of the vitellogenin gene and its binding proteins is typically restricted to females. nih.govnih.gov
In most species, the vitellogenin gene is present in the genome of both males and females, but it is actively transcribed only in females during the reproductive period. nih.gov In males, the gene is usually silenced. For example, in the gypsy moth, Lymantria dispar, a vitellogenin transcript is found in female larvae, pupae, and adults, but not in males. nih.gov Similarly, in the nematode Caenorhabditis elegans, vitellogenin expression is limited to the adult hermaphrodite, and a specific protein, MAB-3, is responsible for repressing yolk protein transcription in males. nih.gov
However, the expression of vitellogenin can be induced in males by exposure to estrogenic compounds, a phenomenon often used as a biomarker for endocrine-disrupting chemicals in the environment. csic.es In some blowflies, the low level of ecdysteroids in males is responsible for their inability to synthesize vitellogenin, even though they possess the gene. researchgate.net
Interactive Data Table: Hormonal Regulation of VGBP
| Hormone | Species | Effect on Vitellogenin Gene Expression | Reference |
| Estrogen | Chicken (Gallus gallus) | Induces expression | nih.gov |
| Xenopus laevis | Induces expression | nih.gov | |
| Daphnia magna | No significant effect | nih.gov | |
| Juvenile Hormone (JH) | Tribolium castaneum | Induces expression | nih.govnih.gov |
| Lymantria dispar | Represses expression in early last instar | nih.gov | |
| Ecdysteroid (20E) | Aedes aegypti | Induces expression | researchgate.netnih.gov |
| Daphnia magna | Suppresses expression | nih.gov | |
| Dermacentor variabilis | Induces expression | nih.gov |
Interactive Data Table: Tissue-Specific Expression of Vitellogenin
| Species | Primary Site of Synthesis | Other Tissues with Expression | Reference |
| Chicken (Gallus gallus) | Liver | - | nih.gov |
| Xenopus laevis | Liver | Ovary, Lung (low levels) | researchgate.net |
| Insects (general) | Fat Body | - | researchgate.netnih.gov |
| Procambarus clarkii (crayfish) | Hepatopancreas and Ovary | - | mdpi.com |
| Caenorhabditis elegans | Intestine | - | nih.gov |
Nutritional and Metabolic Pathway Integration with VGBP Regulation
The transcriptional activation of vitellogenin (Vg) genes is tightly coupled with the organism's nutritional state, a process mediated by highly conserved metabolic signaling pathways. These pathways act as sensors of nutrient availability, particularly amino acids, and translate this information into hormonal and intracellular signals that control the activity of vitellogenin gene-binding proteins (VGBPs).
Key among these are the Insulin/Insulin-like Growth Factor Signaling (IIS) and the Target of Rapamycin (TOR) pathways. nih.govnih.gov In numerous insect species, these pathways are central to nutrient-dependent regulation of reproduction. nih.govnih.gov When an organism is well-fed, elevated levels of amino acids and other nutrients activate the TOR and IIS pathways. nih.govnih.gov
In the red flour beetle, Tribolium castaneum, nutritional signals and Juvenile Hormone (JH) converge on the IIS pathway to regulate Vg gene expression. nih.govcumbria.ac.uk The IIS pathway's primary transcriptional effector, the forkhead box O (FOXO) transcription factor, is a key VGBP. nih.govnih.gov In the absence of sufficient nutrients or JH, FOXO remains active, translocates to the nucleus, and represses the transcription of target genes, including vitellogenin. nih.gov Upon feeding, activation of the insulin receptor leads to the phosphorylation and inactivation of FOXO, causing its removal from the Vg gene promoter and thereby permitting transcription. nih.govcumbria.ac.uk Studies have shown that the Tribolium Vg gene promoter contains a FOXO response element, to which the FOXO protein can directly bind. cumbria.ac.uk
Similarly, the TOR pathway, a crucial sensor of cellular amino acid concentrations, plays a vital role. In the brown planthopper, Nilaparvata lugens, amino acids stimulate the expression of TOR and its downstream effector, S6 kinase (S6K). nih.gov The activated TOR pathway then induces the biosynthesis of JH, which in turn activates Vg gene expression. nih.gov The inhibition of TOR signaling, either through RNA interference or with the inhibitor rapamycin, leads to a significant reduction in JH biosynthesis and, consequently, Vg synthesis. nih.govnih.gov This demonstrates a hierarchical regulatory cascade where the TOR pathway integrates nutritional status to control hormonal signals (JH) that ultimately direct the activity of VGBPs. nih.gov
In the nematode Caenorhabditis elegans, vitellogenesis is also under the control of the DAF-2/IIS pathway, which antagonizes the DAF-16/FoxO transcription factor. d-nb.info Reduced signaling through the DAF-2 insulin-like receptor leads to decreased Vg gene transcription, a process that is at least partially mediated by DAF-16/FoxO. nih.govd-nb.info This highlights the deeply conserved nature of these metabolic pathways in linking nutritional status to the reproductive process across different phyla. nih.gov
Table 1: Key Metabolic Pathways and Components in VGBP Regulation
| Pathway | Key Components | Function in Vg Regulation | Organism Examples |
| Insulin/IGF-1 Signaling (IIS) | Insulin-like peptides (ILPs), Insulin Receptor (InR), DAF-2, FOXO/DAF-16 | Integrates nutrient status; high nutrient levels activate the pathway, leading to the inactivation of the repressor FOXO, thus allowing Vg gene transcription. nih.govnih.govd-nb.info | Tribolium castaneum, Nilaparvata lugens, Caenorhabditis elegans, Apis mellifera nih.govnih.govd-nb.infopnas.org |
| Target of Rapamycin (TOR) Signaling | TOR, Rheb, S6 Kinase (S6K) | Senses amino acid availability; activation promotes JH biosynthesis and S6K phosphorylation, which in turn stimulates Vg synthesis. nih.govnih.gov | Nilaparvata lugens, Blattella germanica, Haemaphysalis longicornis nih.govnih.gov |
| Juvenile Hormone (JH) Signaling | Juvenile Hormone (JH), Methoprene-tolerant (Met) | Acts as a primary gonadotropic hormone; its synthesis is regulated by nutritional pathways (TOR), and it directly or indirectly activates Vg gene transcription. nih.govpnas.orgwikipedia.org | Tribolium castaneum, Nilaparvata lugens, Pogonomyrmex rugosus nih.govnih.govpnas.org |
Protein-Protein Interactions Modulating VGBP Function (e.g., Co-activators, Co-repressors)
The function of vitellogenin gene-binding proteins is further refined through direct interactions with a suite of other proteins, including transcriptional co-activators and co-repressors. wikipedia.org These interactions are essential for recruiting the basal transcription machinery, modifying chromatin structure to make DNA more accessible, and ultimately determining the rate of vitellogenin gene transcription.
In vertebrates, the primary VGBP is the Estrogen Receptor (ER) , a ligand-activated transcription factor. frontiersin.org Upon binding estradiol, the ER undergoes a conformational change that facilitates its interaction with co-activator proteins. nih.gov A prominent family of co-activators is the p160 family, which includes SRC-1 (Steroid Receptor Coactivator-1) and TIF2. nih.gov These co-activators bind to the ER through a conserved LXXLL motif and often possess histone acetyltransferase (HAT) activity, which helps to decondense chromatin at the promoter region, enhancing transcriptional activation. wikipedia.orgnih.gov The interaction between the ER and these co-activators is a direct mechanism for estrogen-dependent activation of the vitellogenin gene. nih.govnih.gov
In Xenopus laevis, the vitellogenin B1 gene promoter contains a complex array of binding sites for several transcription factors that work in concert. These include liver-enriched factors such as C/EBP (CCAAT/enhancer-binding protein) and HNF3 (Hepatocyte Nuclear Factor 3), as well as the ubiquitous factor CTF/NF-I (CCAAT-binding transcription factor/Nuclear Factor I). nih.govresearchgate.net The coordinated binding of these factors to the promoter is crucial for achieving high-level, tissue-specific expression. nih.govsonar.ch
The regulation in invertebrates involves a different but functionally analogous set of interacting proteins. In C. elegans, several transcription factors bind the vit gene promoters. These include UNC-62 , an essential activator that binds to a promoter element known as VPE1, and GATA-type transcription factors that bind to the VPE2 element. frontiersin.orgtandfonline.com Conversely, the protein MAB-3 acts as a direct transcriptional repressor by binding to vit promoters, ensuring that vitellogenin expression is silenced in males. nih.govfrontiersin.org TGF-β signaling also promotes vitellogenesis through the Co-SMAD protein SMA-4 , which acts as a co-activator. nih.gov
In insects, the transcription factor FOXO acts as a repressor whose activity is modulated by the IIS pathway. nih.gov The juvenile hormone receptor, Methoprene-tolerant (Met) , is another key VGBP that, upon binding JH, activates Vg gene transcription. nih.gov The interplay between these factors ensures a coordinated response to both nutritional and hormonal cues. For example, JH can induce the expression of insulin-like peptides, which in turn inhibit FOXO, demonstrating a crosstalk between the signaling pathways that is mediated by these interacting proteins. cumbria.ac.uk
Table 2: Interacting Proteins Modulating VGBP Function
| Interacting Protein | Function | Mechanism/Target | Organism Examples |
| Estrogen Receptor (ER) | Activator | Binds estradiol and recruits co-activators to the Estrogen Response Element (ERE) in the Vg promoter. nih.gov | Vertebrates (Xenopus laevis, Cutthroat trout) frontiersin.orgnih.gov |
| p160 Co-activators (e.g., SRC-1, TIF2) | Co-activator | Recruited by ligand-bound ER; possess histone acetyltransferase (HAT) activity to remodel chromatin. nih.gov | Vertebrates (general) nih.gov |
| CTF/NF-I, C/EBP, HNF3 | Activators | Bind to specific elements in the Vg promoter to drive tissue-specific expression. researchgate.net | Xenopus laevis researchgate.net |
| FOXO / DAF-16 | Repressor | Binds directly to Vg promoter in the absence of insulin signaling, repressing transcription. nih.govd-nb.info | Tribolium castaneum, C. elegans nih.govd-nb.info |
| MAB-3 | Repressor | Binds to Vg promoters to repress transcription, conferring sex-specificity. nih.gov | C. elegans nih.gov |
| UNC-62 | Activator | Binds to the VPE1 promoter element, necessary for Vg gene expression. nih.gov | C. elegans nih.gov |
| GATA transcription factors | Activators | Bind to the VPE2/GATA-like elements in Vg promoters. nih.govtandfonline.comsemanticscholar.org | C. elegans, Haemaphysalis longicornis nih.govtandfonline.com |
| Methoprene-tolerant (Met) | Activator (JH Receptor) | Binds juvenile hormone to activate Vg gene expression. nih.gov | Nilaparvata lugens nih.gov |
| SMA-4 | Co-activator | Co-SMAD protein in the TGF-β pathway that promotes vitellogenesis. nih.gov | C. elegans nih.gov |
Evolutionary Dynamics and Comparative Analysis of Vgbps
Phylogenetic Relationships of VGBP Families Across Metazoans
The evolutionary origins of the VGBP family are rooted deep within the metazoan lineage. As members of the PAR bZIP family, their history is part of the larger story of how transcription factor families have expanded and diversified to control complex gene regulatory networks.
Phylogenetic analyses indicate that the PAR bZIP gene family, which includes VGBP/DBP, likely originated in the common ancestor of Placozoa, Cnidaria, and Bilateria. nih.gov Notably, clear orthologs are absent in the genomes of the earliest branching metazoan phyla, the ctenophores and sponges, suggesting the family arose after these lineages diverged. nih.gov The broader bZIP superfamily, however, is ancient and found in all eukaryotes, including plants and fungi. wikipedia.org In some basal metazoans, such as sponges and placozoans, the bZIP superfamily underwent independent lineage-specific expansions, highlighting the dynamic nature of transcription factor evolution. nih.gov
Within the bilaterians, the PAR bZIP family consists of a few highly conserved members. In mammals, this includes DBP, HLF, and TEF, which arose from gene duplication events. These proteins share a high degree of sequence similarity, particularly in their DNA-binding domains, and often bind to the same DNA sequence motifs. genecards.org The chicken VBP is a clear ortholog of this family, demonstrating that the fundamental structure and function of these proteins have been conserved for hundreds of millions of years. The evolutionary relationship of these factors underscores a shared ancestry dedicated to regulating metabolic and developmental processes.
Table 1: Phylogenetic Distribution of the PAR bZIP Family (VGBP Homologs) Across Major Metazoan Groups
| Phylum/Group | Representative Organism(s) | Presence of PAR bZIP Family | Notes |
|---|---|---|---|
| Ctenophora (Comb Jellies) | Mnemiopsis leidyi | Absent | Represents one of the earliest diverging animal lineages. |
| Porifera (Sponges) | Amphimedon queenslandica | Absent | The broader bZIP superfamily has undergone independent expansion. nih.gov |
| Placozoa | Trichoplax adhaerens | Present | PAR family evolved in the common ancestor of Placozoa, Cnidaria, and Bilateria. nih.gov |
| Cnidaria | Nematostella vectensis | Present | |
| Arthropoda (Insects) | Drosophila melanogaster | Present | Ortholog PAR domain protein 1 (Pdp1) is crucial for circadian rhythms. |
| Nematoda (Roundworms) | Caenorhabditis elegans | Present | |
| Chordata (Vertebrates) | Gallus gallus (Chicken) | Present | Chicken VBP is a member of this family. |
| Chordata (Vertebrates) | Homo sapiens (Human) | Present | Family includes DBP, HLF, and TEF. genecards.org |
Conservation of VGBP DNA-Binding Domains and Functional Motifs
The functional core of VGBPs and their homologs is the highly conserved basic leucine (B10760876) zipper (bZIP) domain. This structural motif is responsible for both dimerization and DNA binding, the two essential functions of these transcription factors. wikipedia.org The bZIP domain itself is composed of two distinct sub-regions:
The Basic Region: This segment is rich in basic amino acids like arginine and lysine (B10760008), which directly contact the DNA backbone and recognize a specific nucleotide sequence. For the PAR bZIP family, this consensus sequence is often a "D-box," which is critical for their role in regulating target genes. genecards.orgnih.gov
The Leucine Zipper: This region forms an alpha-helix with a repeating pattern of leucine residues. Two such helices from two separate VGBP molecules can intertwine, or "zip together," to form a stable dimer. This dimerization is a prerequisite for DNA binding. nih.gov
The bZIP domain is remarkably conserved across vast evolutionary distances. Studies of transcription factor families in plants have shown that core DNA-binding motifs can remain nearly identical for over 450 million years, suggesting a strong evolutionary constraint against changes that would alter binding specificity. nih.gov This high degree of conservation within the PAR bZIP family ensures that members like chicken VBP and mammalian DBP can recognize similar DNA sequences in the promoters of their target genes. genecards.org While the DNA-binding domain is highly conserved, variations in other parts of the protein allow for functional divergence, such as interacting with different co-regulatory proteins.
Table 2: Key Functional Domains and Motifs in the VGBP/PAR bZIP Family
| Domain/Motif | Function | Level of Conservation | Significance |
|---|---|---|---|
| Basic Leucine Zipper (bZIP) Domain | DNA binding and protein dimerization. wikipedia.org | High | Defines the family and is essential for function as a transcription factor. |
| - Basic Region | Sequence-specific DNA recognition. nih.gov | High | Ensures binding to specific promoter elements (e.g., D-box). |
| - Leucine Zipper | Mediates homo- and heterodimerization. nih.gov | High | Required for the formation of a functional DNA-binding complex. |
| Proline and Acidic Rich (PAR) Domain | Transcriptional activation. | Moderate | This region, located N-terminal to the bZIP domain, is rich in proline and acidic amino acids and functions to activate gene expression once the protein is bound to DNA. |
Gene Duplication and Diversification Events Shaping VGBP Gene Families
Gene duplication is a primary engine of evolutionary innovation, and it has played a central role in shaping the VGBP/PAR bZIP gene family. nih.gov The presence of multiple, related PAR bZIP genes (DBP, HLF, TEF) in vertebrate genomes is a direct result of ancient duplication events. These events, likely including whole-genome duplications that occurred early in vertebrate evolution, provided the raw genetic material for functional diversification. nih.gov
Following a gene duplication event, the two resulting gene copies (paralogs) can have several fates. One copy may retain the ancestral function, while the other is free to accumulate mutations. This can lead to:
Neofunctionalization: The duplicated gene acquires a completely new function.
Subfunctionalization: The two paralogs divide the ancestral functions between them, for instance, by being expressed in different tissues or at different times.
Studies in yeast have shown that after whole-genome duplication, approximately 60% of duplicated transcription factor pairs evolve different DNA binding preferences, often due to mutations outside the core DNA-binding domain. nih.gov This allows for the rewiring of gene regulatory networks. In the case of the PAR bZIP family, duplication and subsequent divergence allowed for the evolution of specialized roles. For example, while all members can bind to similar D-box sequences, they exhibit distinct expression patterns and are implicated in different biological processes, from circadian rhythm regulation (DBP) to liver development and oncogenesis (HLF). genecards.orgwikipedia.org This diversification enabled more nuanced control over gene expression in different physiological contexts.
Evolutionary Adaptations of VGBP Regulatory Mechanisms in Diverse Taxa
The regulation of VGBP/PAR bZIP transcription factors has adapted to serve different physiological needs in various animal lineages. This is clearly illustrated by comparing the regulation of chicken VBP with that of its mammalian ortholog, DBP.
In mammals, DBP is a key output of the circadian clock. Its transcription is directly driven by the core clock components CLOCK and BMAL1, leading to a robust rhythmic expression pattern in the suprachiasmatic nucleus (the brain's master clock) and peripheral tissues like the liver. nih.gov DBP levels peak in the evening and are nearly undetectable in the morning. wikipedia.org This rhythmic expression allows DBP to regulate the timing of various metabolic processes, including the expression of genes involved in detoxification and glucose metabolism. wikipedia.orgnih.gov This regulatory mechanism represents an adaptation for coordinating physiology with the daily light-dark cycle.
In contrast, the regulation of VBP in chickens is tightly linked to the reproductive cycle. The expression of the vitellogenin II gene is dependent on the hormone estrogen. The chicken VBP binds to a critical positive control element in the vitellogenin II promoter and plays a pivotal role in this estrogen-dependent regulation. This hormonal control is an adaptation for producing large amounts of yolk protein specifically during egg formation, a process that is not under direct circadian control but rather is governed by the hormonal state of the female.
These differing regulatory strategies—circadian in mammals and hormonal in birds—for homologous transcription factors highlight how the same molecular tool can be adapted for distinct, lineage-specific biological functions.
Co-evolution of VGBPs with Vitellogenin Gene Sequences
The relationship between a transcription factor and its target gene is a dynamic one, often involving a process of co-evolution. As the vitellogenin gene family itself expanded and diversified through duplication, it is highly probable that the VGBP family co-evolved to regulate the new gene copies. nih.govresearchgate.net
This co-evolutionary process operates on the principle that a transcription factor and its specific binding site in the gene's promoter must maintain a functional interaction. northwestern.edu If a mutation occurs in the transcription factor, there can be selective pressure for a compensatory mutation in the binding site, and vice versa.
The evolution of the vitellogenin gene family provides a clear basis for this model. After duplication, different vitellogenin paralogs in a species often show different expression patterns and may have subtly different functions. nih.gov This differential regulation is achieved through changes in their promoter regions. For example, analysis of different vitellogenin gene promoters in cutthroat trout revealed structural differences, including the number of estrogen response elements (EREs). nih.gov
It is likely that the binding sites for VGBPs within these promoters also diverged. This would allow the various VGBP paralogs (like DBP, HLF, and TEF in vertebrates) to exert differential control over the various vitellogenin paralogs. For instance, one VGBP might become the primary regulator of a specific vitellogenin gene in the liver under hormonal control, while another VGBP regulates a different target in another tissue under circadian control. This interplay between the evolution of the transcription factors and the evolution of their binding sites in target gene promoters allows for the creation of complex and finely tuned regulatory networks.
Advanced Research Methodologies for Studying Vitellogenin Gene Binding Proteins
Recombinant VGBP Expression and Purification
The production of sufficient quantities of pure and active VGBPs is a prerequisite for detailed biochemical and structural analyses. Recombinant protein expression systems are indispensable for this purpose. The choice of expression system is critical and often depends on the specific properties of the VGBP, such as its size, complexity, and requirement for post-translational modifications.
Commonly used expression systems include prokaryotic hosts like Escherichia coli and eukaryotic systems such as yeast (Pichia pastoris, Saccharomyces cerevisiae), insect cells (using baculovirus expression vectors), and mammalian cells. youtube.comyoutube.com While E. coli offers rapid growth and high yields, it may lead to the formation of insoluble inclusion bodies and lacks the machinery for complex post-translational modifications that might be necessary for VGBP function. youtube.comyoutube.com Eukaryotic systems, although more complex and costly, can provide proper protein folding and modifications. youtube.com For instance, the expression of the large vitellogenin (Vtg) protein, the precursor to yolk, has been achieved in Pichia pastoris, highlighting the utility of yeast systems for large, complex proteins. nih.gov
The purification of recombinant VGBPs typically involves a multi-step chromatography process. Affinity tags, such as a polyhistidine-tag (His-tag) or glutathione (B108866) S-transferase (GST) tag, are often engineered into the recombinant protein to facilitate initial purification via affinity chromatography. mybiosource.com Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, are usually necessary to achieve the high degree of purity required for downstream applications.
Table 1: Comparison of Recombinant Protein Expression Systems for VGBPs
| Expression System | Advantages | Disadvantages |
| Escherichia coli | - Fast growth- High yield- Low cost- Well-understood genetics youtube.com | - Lack of post-translational modifications- Potential for inclusion body formation youtube.com |
| Yeast (Pichia pastoris) | - Capable of some post-translational modifications- High cell density cultures- Secretory expression possible nih.gov | - Hyper-glycosylation may occur- Slower growth than bacteria |
| Insect Cells (Baculovirus) | - High level of protein expression- Suitable for large proteins- Complex post-translational modifications youtube.com | - More time-consuming than bacterial systems- Higher cost |
| Mammalian Cells | - Most authentic post-translational modifications- Proper protein folding youtube.com | - Lower yields- High cost- Complex culture conditions |
In Vitro Nucleic Acid-Protein Interaction Assays
Once purified, the interaction of VGBPs with specific DNA sequences can be characterized using a variety of in vitro techniques. These assays provide valuable information on binding affinity, specificity, and the precise location of the binding site.
Electrophoretic Mobility Shift Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to detect protein-DNA interactions. wikipedia.orgnih.gov The principle of EMSA is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment. thermofisher.com This results in a "shift" in the position of the DNA band on the gel.
To perform an EMSA, a purified VGBP is incubated with a labeled DNA probe containing the putative binding site. The reaction mixture is then subjected to electrophoresis and the positions of the free and bound DNA are visualized, typically by autoradiography if the probe is radioactively labeled, or by other methods if using non-radioactive labels like biotin (B1667282) or fluorescent dyes. nih.gov The specificity of the interaction can be confirmed through competition experiments, where an excess of unlabeled specific competitor DNA abolishes the shifted band, while a non-specific competitor does not. thermofisher.com Furthermore, the addition of an antibody specific to the VGBP can lead to a "supershift," creating an even larger complex with further retarded mobility, thus confirming the identity of the binding protein. nih.gov
DNA Footprinting (DNase I, Chemical)
DNA footprinting is a high-resolution technique used to identify the specific DNA sequence where a protein binds. nih.govwikipedia.org The underlying principle is that a bound protein protects the DNA from cleavage by a DNA-cleaving agent, such as deoxyribonuclease I (DNase I) or chemical reagents. nih.goviaanalysis.com
In a DNase I footprinting experiment, a DNA fragment labeled at one end is incubated with the VGBP. springernature.com The protein-DNA complexes are then lightly treated with DNase I, which cleaves the DNA at random locations, except where the VGBP is bound. upenn.edu The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments, when compared to a control reaction without the VGBP. wikipedia.org This footprint reveals the precise location of the protein-binding site on the DNA molecule. springernature.com
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.govnih.gov It is used to determine the kinetics (association and dissociation rates) and affinity of the interaction between a VGBP and its DNA target. youtube.com
In a typical SPR experiment, one of the interacting molecules, for example, the DNA containing the VGBP binding site (the ligand), is immobilized on a sensor chip with a thin gold film. nih.gov A solution containing the VGBP (the analyte) is then flowed over the sensor surface. nih.gov The binding of the VGBP to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. youtube.com This change is recorded in real-time as a sensorgram, which plots the response units against time. youtube.com
From the association and dissociation phases of the sensorgram, the association rate constant (ka) and the dissociation rate constant (kd) can be calculated. The equilibrium dissociation constant (KD), a measure of the binding affinity, can then be determined from the ratio of these rate constants (KD = kd/ka). youtube.com
Table 2: Key Parameters Obtained from SPR Analysis
| Parameter | Description |
| ka (on-rate) | The rate at which the VGBP binds to the DNA. |
| kd (off-rate) | The rate at which the VGBP-DNA complex dissociates. |
| KD (Equilibrium Dissociation Constant) | A measure of the affinity of the interaction; a lower KD indicates a stronger binding affinity. |
In Vivo Chromatin Interaction Techniques
While in vitro assays provide valuable information about the biochemical properties of VGBP-DNA interactions, it is essential to validate these findings within the cellular context. In vivo techniques are used to identify the genomic binding sites of VGBPs and to understand their role in gene regulation under physiological conditions.
Chromatin Immunoprecipitation (ChIP) and ChIP-seq
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the association of a specific protein with DNA in the cell. wikipedia.orgnih.gov The method involves cross-linking proteins to DNA within intact cells, followed by shearing the chromatin into small fragments. wikipedia.org An antibody specific to the VGBP is then used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified. cellsignal.com
The purified DNA can be analyzed by several methods. In ChIP-qPCR, the enrichment of a specific DNA sequence is quantified by quantitative polymerase chain reaction (qPCR), which is useful for testing VGBP binding to a known target gene. cellsignal.com For a genome-wide analysis of VGBP binding sites, the purified DNA is subjected to high-throughput sequencing in a technique known as ChIP-seq. nih.gov The resulting sequence reads are mapped to the genome to identify all the regions where the VGBP was bound. bmkgene.com ChIP-seq provides a comprehensive, genome-wide map of VGBP binding sites, offering insights into the regulatory networks controlled by these proteins. nih.gov
Genomic Footprinting
Genomic footprinting is a high-resolution technique used to identify the specific DNA sequences that are bound by proteins in their natural chromatin context within the cell. wikipedia.orgdiagenode.com This method provides a "footprint" of the protein on the DNA, revealing the precise binding sites of transcription factors and other regulatory proteins on the vitellogenin gene promoter and enhancer regions.
In vivo dimethyl sulfate (B86663) (DMS) footprinting has been a key technique in elucidating protein-DNA interactions on the vitellogenin gene. nih.gov DMS methylates guanine (B1146940) residues in the DNA. When a protein is bound to a specific DNA sequence, it can either protect the guanines from methylation or enhance their reactivity, creating a unique footprint. Studies on the chicken vitellogenin II gene have used in vivo DMS footprinting to analyze protein-DNA interactions in the promoter region in both expressing (estrogen-induced liver) and non-expressing tissues. nih.gov These experiments revealed altered reactivity of specific guanine residues within critical regulatory sequences, including estrogen responsive elements and sites resembling the NF-1 recognition motive, only in the expressing tissues. nih.gov This indicates that the binding of specific proteins to these sites is dependent on gene activation by estradiol (B170435). nih.gov
Another method, DNase I footprinting, has also been instrumental. This technique uses the enzyme DNase I to cleave the DNA backbone. wikipedia.orgnih.gov Regions of DNA that are bound by proteins are protected from this cleavage. In studies of the avian vitellogenin gene, DNase I footprinting confirmed the expression-dependent binding of proteins to the sites identified by DMS footprinting. nih.govpnas.org For instance, in rooster liver cells where the gene is inactive, a region of about 10 base pairs was protected, while in hen liver cells with the active gene, a larger region of approximately 20 base pairs showed protection. pnas.orgnih.gov These findings suggest that different proteins or protein complexes bind to the vitellogenin promoter depending on the gene's methylation and activation state. pnas.orgnih.gov
Table 1: Genomic Footprinting Findings on the Avian Vitellogenin Gene Promoter
| Technique | Tissue/Condition | Findings | Reference |
| In vivo Dimethyl Sulfate (DMS) Footprinting | Estrogen-induced chicken liver (expressing) | Altered reactivity of guanine residues in estrogen responsive elements and other conserved sequences. | nih.gov |
| In vivo Dimethyl Sulfate (DMS) Footprinting | Rooster liver, erythrocytes, oviduct (non-expressing) | Guanine reactivity was essentially the same, indicating no protein binding at those specific sites. | nih.gov |
| DNase I Footprinting | Rooster liver (inactive gene) | Protection of a ~10 base pair region. | pnas.orgnih.gov |
| DNase I Footprinting | Hen liver (active gene) | Protection of a ~20 base pair region. | pnas.orgnih.gov |
Functional Reporter Gene Assays (e.g., Luciferase Reporter Systems)
Functional reporter gene assays are essential for quantifying the activity of the cis-regulatory elements identified through methods like genomic footprinting. nih.gov In these assays, the putative regulatory DNA sequence from the vitellogenin gene is cloned into a plasmid upstream of a reporter gene, such as luciferase. nih.govaddgene.org The light produced by the luciferase enzyme is directly proportional to the transcriptional activity of the cloned promoter or enhancer element. nih.govpromega.com
These systems are widely used to study the function of vitellogenin gene promoters and the effect of binding proteins. For example, a luciferase reporter plasmid containing three copies of the vitellogenin Estrogen Response Element (ERE) is a common tool to study the response to estrogen and the proteins that mediate this response. addgene.org By transfecting cells with this reporter construct, along with expression vectors for potential vitellogenin gene-binding proteins, researchers can measure how these proteins affect the transcriptional activity of the EREs.
Different types of luciferase, such as Firefly, Renilla, and Gaussia luciferase, can be used, sometimes in dual-reporter assays to normalize for transfection efficiency and cell viability. promega.comthermofisher.comthermofisher.com This allows for precise quantification of the activation or repression of the vitellogenin gene promoter by specific binding proteins.
Gene Editing and Genetic Perturbation Approaches
To definitively determine the function of a vitellogenin gene-binding protein in vivo, researchers employ techniques that alter the expression of the gene encoding the protein or the protein itself.
RNA interference (RNAi) is a powerful technique for temporarily reducing the expression of a target gene, a process known as gene knockdown. idtdna.com This is achieved by introducing double-stranded RNA (dsRNA) that is homologous to the mRNA of the target gene, leading to the degradation of that mRNA. nih.gov
| Organism | Target Gene | Method | Phenotype | Reference |
| Cadra cautella (Almond Moth) | Vitellogenin (CcVg) | dsRNA injection | 90% suppression of Vg expression, low fecundity and egg hatchability. | nih.gov |
| Cimex lectularius (Bedbug) | Vitellogenin (ClVg) | dsRNA injection | Drastically reduced egg production, atrophied ovaries. | plos.org |
| Apis mellifera (Honey Bee) | Vitellogenin | dsRNA injection | Precocious foraging behavior in workers. | researchgate.net |
| Trichogramma dendrolimi | Vitellogenin Receptor (TdVgR) | Prepupal microinjection of dsRNA | Disrupted ovarian growth, reduced mature egg load. | researchgate.net |
| Chilo suppressalis | Krüppel homologue 1 (transcription factor) | dsRNA injection | Reduced transcription of Vg, impaired oocyte maturation. | nih.gov |
The CRISPR/Cas9 system has revolutionized genetic engineering by allowing for precise and permanent modification of the genome, including the complete removal of a gene's function (gene knockout). youtube.com This technology has been applied to study the function of both the vitellogenin gene and its receptor.
In the diamondback moth, Plutella xylostella, CRISPR/Cas9 was used to knock out the vitellogenin receptor (PxVgR) gene. frontiersin.orgnih.gov This resulted in a homozygous mutant with a 5-base-pair deletion in the gene, leading to a deficiency in the PxVgR protein. nih.gov While some vitellogenin protein was still detected in the eggs of the mutant moths, the knockout led to functional deficiencies in reproductive development. frontiersin.orgnih.gov In a separate study in the same species, knockout of the vitellogenin (PxVg) gene itself resulted in a lower egg hatchability, indicating incomplete embryonic development. nih.gov
More recently, in the oriental fruit fly, Bactrocera dorsalis, CRISPR/Cas9-mediated knockout of the vitellogenin receptor (BdVgR) resulted in a significant 211-base-pair deletion. nih.gov This led to impaired ovary maturation, and severe reproductive defects, including decreases in ovary size, mating rates, egg production, and hatching rate. nih.gov These studies underscore the power of CRISPR/Cas9 to create null mutants to definitively assess the function of vitellogenin and its associated proteins in reproduction.
Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence. This is invaluable for structure-function analysis, allowing researchers to investigate the importance of specific amino acids in a protein's function or specific nucleotides in a DNA regulatory element.
In the context of vitellogenin gene-binding proteins, site-directed mutagenesis can be used to alter the amino acids in the DNA-binding domain of a transcription factor. By observing how these mutations affect the protein's ability to bind to the vitellogenin promoter (e.g., through gel-shift assays) and to activate transcription (e.g., through luciferase reporter assays), researchers can map the critical residues for DNA binding and gene activation.
Similarly, site-directed mutagenesis can be applied to the vitellogenin gene's promoter region within a reporter construct. nih.gov By systematically mutating the nucleotides within a footprinted region, researchers can identify the specific bases that are essential for the binding of a particular regulatory protein. This approach provides a fine-grained map of the protein-DNA interface and the sequence requirements for gene regulation.
Transcriptomic Profiling and High-Throughput Gene Expression Analysis
Transcriptomic profiling allows for the simultaneous measurement of the expression levels of thousands of genes. This provides a global view of the cellular response to different stimuli or developmental states. By comparing the transcriptomes of tissues under conditions where the vitellogenin gene is expressed versus when it is not, researchers can identify entire networks of genes that are co-regulated with vitellogenin.
In the red swamp crayfish, Procambarus clarkii, transcriptomic analysis of the hepatopancreas and ovary at different reproductive stages revealed the expression patterns of four different vitellogenin transcripts. mdpi.com This study showed that the expression of these genes was tissue-specific and related to the reproductive stage, highlighting the complex regulation of vitellogenesis. mdpi.com
In the mosquito Culex tarsalis, quantitative PCR-based gene expression profiling was used to characterize the expression of four vitellogenin genes during both autogenous (non-blood-meal-dependent) and blood-meal-induced reproduction. nih.gov This revealed that while all four genes were expressed in both conditions, the intensity and duration of their expression varied, suggesting distinct regulatory controls. nih.gov
High-throughput gene expression analysis is also crucial for interpreting the results of genetic perturbation experiments. For example, after knocking down a putative this compound using RNAi, transcriptomic profiling can reveal the downstream effects on the expression of vitellogenin and other target genes, helping to place the binding protein within the broader gene regulatory network of vitellogenesis.
Quantitative Real-Time PCR (qPCR) for VGBP Gene Expression
Quantitative Real-Time PCR (qPCR), also known as quantitative reverse transcription PCR (qRT-PCR), is a highly sensitive and specific method used to measure the expression levels of VGBP genes. pku.edu.cnnih.gov This technique allows for the quantification of vitellogenin (Vtg) mRNA transcripts in tissues such as the liver. pku.edu.cnnih.gov The analysis of Vtg mRNA is often preferred over protein-level analysis due to its higher sensitivity and more rapid response time. pku.edu.cn
The process involves reverse transcribing the mRNA of interest into complementary DNA (cDNA), which is then amplified in a real-time PCR instrument. The use of a fluorescent dye, such as SYBR Green, or a sequence-specific fluorescent probe allows for the detection and quantification of the amplified product in real-time. pku.edu.cn To ensure accuracy and normalize for variations in RNA isolation and reverse transcription efficiency, the expression of the target VGBP gene is typically compared to that of a stably expressed reference gene, often referred to as a housekeeping gene, such as β-actin. pku.edu.cnnih.gov
Studies have successfully developed and utilized qPCR assays to demonstrate a dose-dependent increase in Vtg mRNA expression in response to estrogenic compounds. pku.edu.cnnih.gov The specificity of the qPCR reaction is confirmed by analyzing the melting curve of the amplification products, which should show a single peak at the expected melting temperature. pku.edu.cn
Table 1: Example of qPCR Data for Vitellogenin (Vtg) Gene Expression
| Treatment Group | Dose of Inducer (µg/g body weight) | Relative Vtg mRNA Expression (copies/copy of β-actin) |
|---|---|---|
| Control | 0 | 0.0012 ± 0.0006 |
| Low Dose | 0.01 | Significantly higher than control |
| Medium Dose | 0.1 | Significantly higher than control |
| High Dose | 1.0 | Significantly higher than control |
This table is a representative example based on findings demonstrating a dose-dependent increase in Vtg mRNA levels. pku.edu.cn
RNA Sequencing (RNA-Seq) and Microarray Analysis
While qPCR is excellent for quantifying the expression of specific genes, RNA Sequencing (RNA-Seq) and microarray analysis offer a more comprehensive, transcriptome-wide view of gene expression. nih.govnih.gov These high-throughput techniques can be used to identify novel genes and transcripts involved in the VGBP regulatory network, as well as to model alternative splicing events. youtube.com
RNA-Seq involves the sequencing of the entire RNA content of a cell or tissue, providing a digital representation of gene expression with a wide dynamic range for detection. nih.govyoutube.com This allows for the identification of differentially expressed genes between different conditions with high sensitivity. youtube.com In contrast, microarray analysis relies on the hybridization of labeled cDNA to a pre-designed array of probes representing known gene sequences. nih.gov While powerful, microarrays are limited to the genes represented on the array. nih.gov
Both techniques have been instrumental in understanding the broader cellular response to stimuli that affect VGBP expression, revealing entire pathways that are up- or down-regulated. nih.govaccscience.com For instance, these methods can be used to compare the transcriptomes of cells under conditions that induce or repress VGBP expression, thereby identifying a suite of co-regulated genes. nih.govaccscience.com
Proteomic Approaches for VGBP Identification and Quantification
Proteomic techniques are essential for the direct study of VGBPs, allowing for their identification, characterization, and quantification.
Mass Spectrometry-Based Protein Identification and Characterization
Mass spectrometry (MS) is a cornerstone of modern proteomics and a powerful analytical technique for the identification and characterization of proteins, including VGBPs. nih.govresearchgate.net The general workflow for MS-based protein identification, often referred to as "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller peptides. cuni.cz These peptides are then separated, typically by liquid chromatography, and introduced into a mass spectrometer. cuni.cz
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptides. researchgate.netcuni.cz Selected peptides can be further fragmented within the instrument, and the m/z of the resulting fragment ions is measured. cuni.cz The amino acid sequence of the peptide can then be inferred from the fragmentation pattern. nih.gov By matching the experimental peptide masses and fragmentation data against protein sequence databases, the identity of the original protein can be determined. nih.govnih.gov Advanced MS techniques also allow for the characterization of post-translational modifications. researchgate.net
Western Blotting and Immunoprecipitation
Western blotting and immunoprecipitation are antibody-based techniques used for the detection and study of specific proteins like VGBPs. nih.govnih.gov
Western Blotting is used to detect the presence of a specific protein in a complex mixture. nih.gov The process involves separating proteins by size using gel electrophoresis and then transferring them to a solid membrane, such as a polyvinylidene fluoride (B91410) (PVDF) membrane. nih.gov The membrane is then incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme or fluorophore and recognizes the primary antibody, is then added. This allows for the visualization of the target protein as a band on the membrane. researchgate.net Western blotting can confirm the expression of VGBPs in different tissues or under various experimental conditions. nih.gov
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a solution using an antibody that is immobilized on a solid support. nih.govresearchgate.net This method is particularly valuable for studying protein-protein interactions. nih.gov In a co-immunoprecipitation (Co-IP) experiment, if a VGBP interacts with other proteins, these interacting partners will be pulled down along with the VGBP and can be subsequently identified by techniques like Western blotting or mass spectrometry. nih.gov
In Silico Structural and Docking Analyses
Computational, or in silico, methods are increasingly used to predict the three-dimensional (3D) structure of proteins and to study their interactions with other molecules. nih.gov These approaches are valuable for understanding the structure-function relationships of VGBPs.
Homology modeling is a common technique used to predict the 3D structure of a protein based on its amino acid sequence and the known structure of a related protein. researchgate.net The quality of the predicted model can be assessed using various validation tools. nih.gov Once a 3D model of a VGBP is generated, its physicochemical properties, such as hydrophobicity and stability, can be analyzed. medcraveonline.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when it binds to another (a receptor, such as a VGBP) to form a stable complex. nih.govmdpi.com Docking studies can be used to identify potential binding sites on the VGBP and to estimate the binding affinity of different ligands. nih.govmdpi.com These analyses can provide insights into how VGBPs interact with DNA, other proteins, or small molecules. Molecular dynamics simulations can further be used to study the stability and conformational changes of the VGBP-ligand complex over time. mdpi.com
Table 2: Example of In Silico Docking Analysis for a Vitellogenin-Like Protein (VLP)
| Ligand | Binding Affinity (kcal/mol) |
|---|---|
| Peptidoglycan (PGN) | -10.16 |
| β-glucan | -7.19 |
This table shows representative data from a study on a plant vitellogenin-like protein, indicating a stronger binding affinity for PGN. mdpi.com
Advanced Imaging Techniques for VGBP Localization and Dynamics (e.g., GFP fusion proteins)
Advanced imaging techniques are crucial for visualizing the subcellular localization and dynamic behavior of VGBPs within living cells. nih.govillinois.edu
One of the most widely used methods is the creation of fusion proteins where the coding sequence of the VGBP is linked to that of a fluorescent protein, such as Green Fluorescent Protein (GFP). nih.goviu.eduyoutube.com When this fusion construct is expressed in cells, the VGBP becomes fluorescent, allowing its location and movement to be tracked in real-time using fluorescence microscopy. youtube.comnih.gov This approach has been used to visualize the process of yolk uptake by oocytes, where vitellogenin is a key component. nih.gov
It is important to ensure that the fluorescent tag does not interfere with the normal function and localization of the protein. nih.gov This can be verified through functional assays and by comparing the localization of the fusion protein to that of the endogenous protein using techniques like immunofluorescence. nih.gov
Other advanced imaging modalities, such as confocal microscopy, provide high-resolution optical sectioning to create detailed 3D reconstructions of VGBP localization. nih.gov These techniques, combined with fluorescent protein tagging, are powerful tools for understanding the spatial and temporal regulation of VGBPs in a cellular context. youtube.comyoutube.com
Functional Significance and Biological Context of Vgbps Non Human Organisms
Critical Roles in Reproductive Processes
The primary and most well-characterized function of VGBPs is their indispensable role in orchestrating the complex process of vitellogenesis, the production of yolk. This is fundamental for the successful reproduction of nearly all egg-laying species, from insects to fish, amphibians, reptiles, and birds.
VGBPs are the molecular switches that initiate and modulate the transcription of vitellogenin genes. In vertebrates, the most prominent VGBPs are estrogen receptors (ERs). When activated by the hormone estradiol-17β, these receptors bind to estrogen response elements (EREs) in the promoter region of vitellogenin genes, initiating the transcription process in the liver (or fat body in insects). This leads to the synthesis of vitellogenin mRNA, which is then translated into the vitellogenin protein. nih.gov
The expression of vitellogenin genes is often tightly regulated, with expression levels being extremely low before vitellogenesis and increasing significantly during the reproductive period. nih.gov This precise temporal control, governed by the activity of VGBPs, ensures that the energy-intensive process of yolk production is synchronized with the appropriate developmental stage and environmental conditions. In chickens, for instance, the mRNA expression of genes related to yolk precursor synthesis, such as vitellogenin-II (VTG-II), is upregulated in the liver in response to an increase in serum estradiol (B170435) levels, highlighting the direct link between hormonal signals and VGBP-mediated gene transcription. mdpi.com
Interactive Table: Key Regulatory Factors (VGBPs) of Vitellogenin Gene Transcription
Organism Group Primary VGBP Activating Ligand Binding Site on Gene Primary Site of Action
Vertebrates (Fish, Amphibians, Reptiles, Birds) Estrogen Receptor (ER) Estradiol-17β Estrogen Response Element (ERE) Liver
Insects Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP) 20-hydroxyecdysone (B1671079) (20E) Ecdysone Response Element (EcRE) Fat Body
Insects Juvenile Hormone (JH) signaling pathway components Juvenile Hormone JH Response Element (JHRE) Fat Body
The products of VGBP-driven transcription, vitellogenins, are secreted into the bloodstream and transported to the developing oocytes. nih.gov Once there, they are taken up by receptor-mediated endocytosis and processed into the final yolk proteins, lipovitellin and phosvitin, which constitute the primary source of nutrients for the developing embryo. nih.gov Therefore, the activity of VGBPs directly dictates the amount of yolk available to provision the eggs, which in turn influences oocyte size, developmental potential, and ultimately, offspring viability.
In turbot (Scophthalmus maximus), for example, the expression of three distinct vitellogenin genes was found to be maintained at high levels until the degradation stage of oocytes, a pattern that correlates with changes in estradiol-17β concentrations. nih.gov This sustained, VGBP-mediated synthesis of vitellogenin is crucial for the continuous growth and maturation of oocytes. Furthermore, studies in various species have shown that disruption of VGBP function or the hormonal signals that activate them leads to impaired oocyte development and reduced fertility.
Involvement in Sex Determination and Differentiation Pathways
While the primary role of VGBPs is in female reproduction, they are also implicated in the broader processes of sex determination and differentiation in some species. The vitellogenin gene itself is often considered a female-specific gene, and its expression is a key indicator of female development.
In many fish species, the presence of estrogen and the activation of estrogen receptors (a type of VGBP) are critical for ovarian differentiation. The expression of genes like cyp19a1a, which encodes for aromatase, the enzyme that converts androgens to estrogens, is essential for this process. In zebrafish, the absence of a germ line leads to the failure to maintain cyp19a1a expression, resulting in the development of testes. nih.gov This indicates that the signaling pathways that lead to the activation of VGBPs are fundamental to the establishment of the female sex.
Furthermore, the responsiveness of the vitellogenin gene to estrogens has made it a widely used biomarker for endocrine-disrupting chemicals in the environment. wikipedia.org The inappropriate activation of VGBPs and subsequent vitellogenin synthesis in males is a clear sign of exposure to estrogenic compounds that can interfere with normal sexual development. The study of gene expression profiles in chicken embryo gonads at the initiation of sexual differentiation suggests that early sex determination is influenced by the differential expression of sex-linked genes. mdpi.com
Response to Environmental Cues and Perturbations via VGBP Regulatory Networks
VGBP regulatory networks are highly responsive to a variety of environmental cues, allowing organisms to time their reproductive efforts with favorable conditions. Factors such as photoperiod, temperature, and food availability can all influence the hormonal cascades that ultimately lead to the activation or suppression of VGBPs.
In birds, for example, increasing day length in the spring triggers a neuroendocrine cascade that results in elevated estrogen levels and the initiation of vitellogenesis. This ensures that offspring are produced when food is most abundant. The ability to respond to these cues is critical for reproductive success. nih.gov
Conversely, environmental stressors and perturbations can disrupt VGBP function. As mentioned previously, exposure to environmental estrogens can lead to the untimely activation of VGBPs in males, with potentially detrimental effects on their reproductive health. In the melon fly (Zeugodacus cucurbitae), starvation was shown to down-regulate the expression of vitellogenin genes, demonstrating a direct link between nutritional status and the VGBP-mediated reproductive axis. nih.gov This response allows the organism to conserve energy during periods of food scarcity by down-regulating the costly process of yolk production.
Broader Physiological Implications of VGBP Activity (e.g., energy allocation, lifespan regulation in some contexts, excluding human clinical data)
Beyond their central role in reproduction, VGBPs and their downstream product, vitellogenin, have been shown to have broader physiological implications in some non-human organisms. These functions highlight the pleiotropic nature of this regulatory pathway.
In social insects like the honeybee (Apis mellifera), vitellogenin, the production of which is controlled by VGBPs, has functions beyond yolk provisioning. It acts as an antioxidant, contributing to the extended lifespan of queen bees. wikipedia.org Furthermore, vitellogenin influences foraging behavior and social organization within the colony. frontiersin.org This suggests that in some evolutionary contexts, the VGBP-vitellogenin axis has been co-opted for roles in somatic maintenance and the regulation of social behavior.
Q & A
Q. What experimental approaches are recommended for identifying DNA-binding motifs of vitellogenin gene-binding proteins?
To study DNA-binding motifs, combine electrophoretic mobility shift assays (EMSAs) with computational sequence analysis (e.g., motif discovery tools like MEME Suite). EMSA validates physical interactions between the protein and DNA fragments , while computational tools predict consensus sequences. Additionally, leverage public databases like BindingDB to cross-reference known binding affinities and structural data for homologous proteins . For example, BindingDB allows advanced searches using sequence homology or structural parameters to identify conserved binding regions .
Q. How can researchers validate the specificity of vitellogenin gene-binding protein interactions?
Use competitive binding assays with unlabeled DNA probes in EMSA experiments to confirm specificity. For in vivo validation, employ chromatin immunoprecipitation sequencing (ChIP-seq) to map binding sites genome-wide. Cross-validate results with RNA interference (RNAi) or CRISPR-Cas9 knockout models to observe downstream gene expression changes. Discrepancies between in vitro and in vivo binding sites may indicate contextual regulation (e.g., cofactor requirements) .
Q. What methodologies are suitable for quantifying this compound expression levels?
Quantitative reverse transcription PCR (RT-qPCR) and Western blotting are standard for mRNA and protein quantification, respectively. For higher throughput, use RNA sequencing (RNA-seq) paired with proteomic mass spectrometry . Note that post-translational modifications (e.g., phosphorylation) may affect binding activity, necessitating phospho-specific antibodies or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for functional validation .
Advanced Research Questions
Q. How can conflicting data between RNA-seq and ddPCR in vitellogenin allele-specific expression studies be resolved?
Discrepancies may arise from technical biases (e.g., RNA-seq alignment errors) or biological variability (e.g., tissue-specific imprinting). To resolve this:
- Perform orthogonal validation using multiple methods (e.g., ddPCR, Northern blotting).
- Analyze RNA-seq raw reads for mapping quality and allelic bias using tools like AlleleHMM or MixMapper.
- Ensure biological replication across tissues or developmental stages, as seen in studies where Vitellogenin 1 SNPs showed inconsistent imprinting patterns depending on sample context .
Q. What strategies address the functional pleiotropy of vitellogenin gene-binding proteins in social insects?
Vitellogenin exhibits roles in immunity, nutrient storage, and behavioral regulation (e.g., nurse-to-forager transition in honey bees). To dissect pleiotropy:
- Use tissue-specific knockdown (e.g., fat body vs. hemolymph) to isolate functional domains.
- Employ multi-omics integration (transcriptomics, metabolomics) to link binding events to phenotypic outcomes. For example, zinc transport deficits in vitellogenin-depleted bees correlate with immune dysfunction .
- Leverage structural biology (e.g., cryo-EM) to identify domain-specific interactions, such as zinc-binding regions versus DNA-binding motifs .
Q. How can researchers model competitive binding between vitellogenin and other regulatory proteins?
Use lattice models or kinetic simulations incorporating binding affinities (e.g., dissociation constants from BindingDB) and cellular concentrations. Experimentally, apply fluorescence anisotropy or surface plasmon resonance (SPR) to measure real-time competition. For instance, studies on far upstream element-binding proteins demonstrate how cooperative binding with cofactors alters transcriptional outcomes .
Q. What experimental designs mitigate confounding effects in studying vitellogenin’s role in aging?
- Use longitudinal cohorts with controlled environmental variables (e.g., diet, pathogen exposure).
- Combine titer measurements (via ELISA) with behavioral assays (e.g., foraging activity) to correlate vitellogenin levels with functional aging.
- Account for hormonal crosstalk by profiling juvenile hormone and vitellogenin simultaneously, as their inverse relationship drives maturation in worker bees .
Methodological Resources
- BindingDB : Access curated protein-DNA interaction data, including dissociation constants and structural annotations, via advanced search filters (e.g., target sequence: Vitellogenin 1) .
- Orthogonal Validation Protocols : Cross-validate RNA-seq findings with ddPCR or Northern blotting, as discrepancies in Vitellogenin 1 allele frequencies highlight method-specific biases .
- Structural Databases : Use PDB or AlphaFold to predict vitellogenin’s DNA-binding domains and guide mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
